molecular formula C13H16O3 B13992108 Methyl 4-isobutyryl-3-methylbenzoate

Methyl 4-isobutyryl-3-methylbenzoate

Cat. No.: B13992108
M. Wt: 220.26 g/mol
InChI Key: FZDMPHMCIUQTMI-UHFFFAOYSA-N
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Description

Methyl 4-isobutyryl-3-methylbenzoate is a benzoate ester derivative characterized by a methyl group at the 3-position and an isobutyryl group (2-methylpropanoyl) at the 4-position of the aromatic ring. The compound’s structure combines steric bulk from the isobutyryl group with the electron-withdrawing nature of the ester moiety, influencing its physical, chemical, and reactivity profiles. While specific data on this compound is scarce in publicly available literature, inferences can be drawn from structurally analogous benzoate esters, such as Methyl 4-hydroxy-3-iodobenzoate (CAS: 15126-06-4) , to highlight key differences and trends.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 3-methyl-4-(2-methylpropanoyl)benzoate

InChI

InChI=1S/C13H16O3/c1-8(2)12(14)11-6-5-10(7-9(11)3)13(15)16-4/h5-8H,1-4H3

InChI Key

FZDMPHMCIUQTMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-isobutyryl-3-methylbenzoate typically involves the esterification of 4-isobutyryl-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-isobutyryl-3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-isobutyryl-3-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-isobutyryl-3-methylbenzoate involves its hydrolysis by esterases to produce 4-isobutyryl-3-methylbenzoic acid and methanol. The ester bond is cleaved through a nucleophilic attack by water, facilitated by the enzyme. This reaction is crucial for its potential use as a prodrug, where the active form is released upon hydrolysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The substituents on the aromatic ring significantly alter molecular weight, polarity, and reactivity. Below is a comparative analysis with Methyl 4-hydroxy-3-iodobenzoate and other methyl benzoate derivatives:

Property Methyl 4-Isobutyryl-3-Methylbenzoate Methyl 4-Hydroxy-3-Iodobenzoate General Methyl Benzoate
Molecular Formula C₁₂H₁₄O₃ (inferred) C₈H₇IO₃ C₈H₈O₂
Molecular Weight ~206.24 g/mol 278.04 g/mol 136.15 g/mol
Key Substituents 3-methyl, 4-isobutyryl 3-iodo, 4-hydroxy None (parent ester)
Polarity Moderate (ester + ketone) High (hydroxy + iodo) Low (ester only)
Melting Point Likely lower (steric hindrance) Higher (halogen bonding) ~12°C (liquid at RT)
Solubility Low in water, soluble in organics Moderate in polar solvents Insoluble in water
Key Observations:
  • Electronic Effects : The electron-withdrawing isobutyryl group deactivates the aromatic ring, making electrophilic substitution reactions less favorable than in Methyl 4-hydroxy-3-iodobenzoate, where the hydroxy group is strongly activating .
  • Molecular Weight : The iodine atom in Methyl 4-hydroxy-3-iodobenzoate contributes to its higher molecular weight (278.04 g/mol) compared to the target compound (~206.24 g/mol).

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